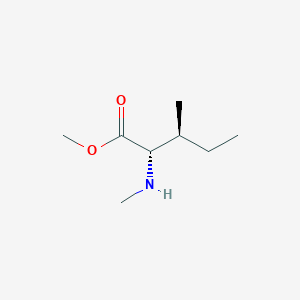
4-n-Hexylphenyl magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-Hexylphenyl magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 4-n-hexylphenyl group. This unique structure imparts significant reactivity, making it a valuable tool in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-n-Hexylphenyl magnesium bromide is typically prepared through the reaction of 4-n-hexylbromobenzene with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is initiated by the insertion of magnesium into the carbon-bromine bond, forming the Grignard reagent. The process requires strict exclusion of moisture and air to prevent the decomposition of the reactive intermediate .
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but involves larger reactors and more rigorous control of reaction conditions. The use of high-purity reagents and solvents, along with automated systems for monitoring and controlling temperature and pressure, ensures consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-n-Hexylphenyl magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones react with this compound to form secondary and tertiary alcohols, respectively.
Esters and Acid Halides: These react to form tertiary alcohols after two equivalents of the Grignard reagent are added.
Epoxides: React to form alcohols by opening the epoxide ring.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the electrophile.
Carboxylic Acids: Formed by reaction with carbon dioxide followed by acid workup.
Aplicaciones Científicas De Investigación
4-n-Hexylphenyl magnesium bromide is used extensively in scientific research due to its versatility:
Organic Synthesis: Key reagent for forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Involved in the preparation of polymers and advanced materials with specific properties
Mecanismo De Acción
The reactivity of 4-n-Hexylphenyl magnesium bromide is primarily due to the polarized carbon-magnesium bond. The carbon atom acts as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic addition is facilitated by the electron-donating nature of the magnesium atom, which stabilizes the transition state and lowers the activation energy of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl magnesium bromide
- 4-n-Butylphenyl magnesium bromide
- 4-n-Octylphenyl magnesium bromide
Uniqueness
4-n-Hexylphenyl magnesium bromide is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity characteristics. Compared to shorter or longer alkyl chains, the hexyl group provides an optimal balance between hydrophobicity and reactivity, making it particularly useful in certain synthetic applications .
Propiedades
IUPAC Name |
magnesium;hexylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17.BrH.Mg/c1-2-3-4-6-9-12-10-7-5-8-11-12;;/h7-8,10-11H,2-4,6,9H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYIERUHPFDSCK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
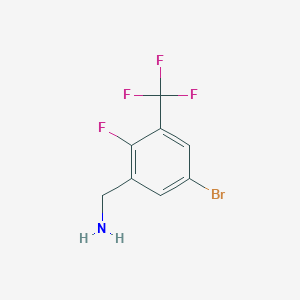
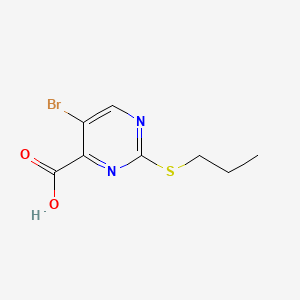
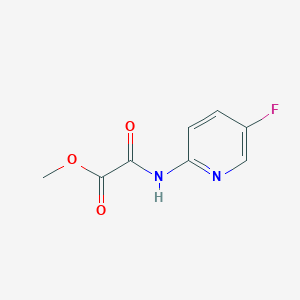
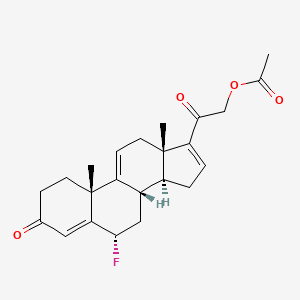
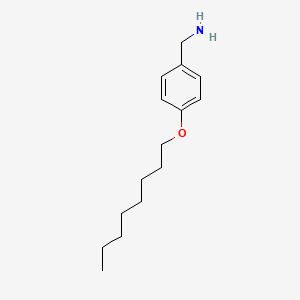
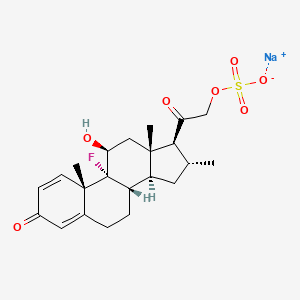
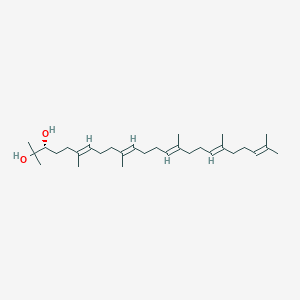

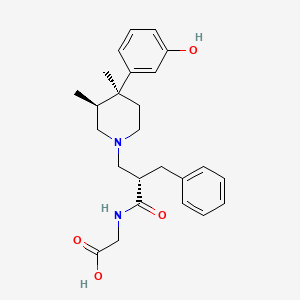
![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)
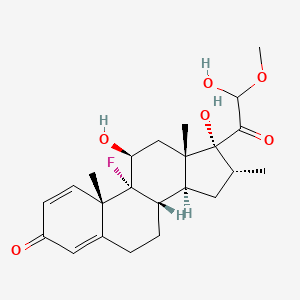

![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422953.png)
